2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O5S2 and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This chemical compound is part of a broader class of substances with potential applications in various scientific research fields. While the specific compound does not have direct references in the literature, related compounds within the same chemical family have been studied for their potential in medicinal chemistry and biological activities. Below are summaries of research on compounds with structural similarities, providing insight into the possible applications and significance of the compound .
Synthesis and Anticancer Activities
Research has shown that benzothiadiazinyl derivatives demonstrate moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds based on benzothiadiazinyl scaffolds were found to exhibit anticancer activities, with some inhibiting tubulin polymerization, suggesting potential therapeutic applications in cancer treatment (Kamal et al., 2011).
Antibacterial and Antifungal Properties
Another study focused on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, finding that these compounds displayed good antibacterial activities against specific pathogens and antiviral activities against tobacco mosaic virus (TMV). This suggests their potential utility as molecular templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant Activities
Novel N-substituted-2-amino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant results in various assays. Such compounds have potential applications in research focused on oxidative stress and related diseases (Koppireddi et al., 2013).
Insecticidal Assessment
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research highlights the possible use of thiadiazole derivatives in agricultural pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, leading to a wide range of therapeutic activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c20-14(16-10-5-7-11(8-6-10)19(21)22)9-25-15-17-12-3-1-2-4-13(12)26(23,24)18-15/h1-8H,9H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYSFNADKMBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.